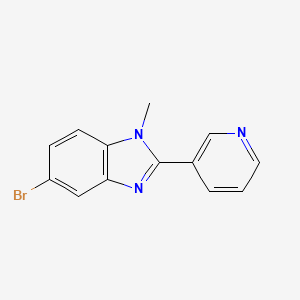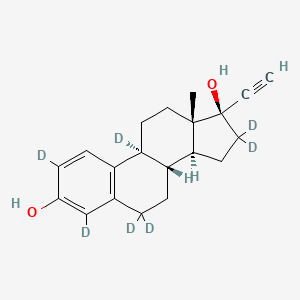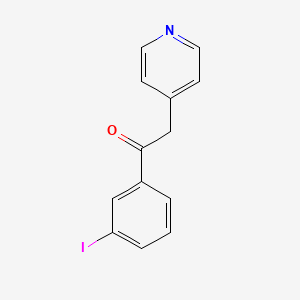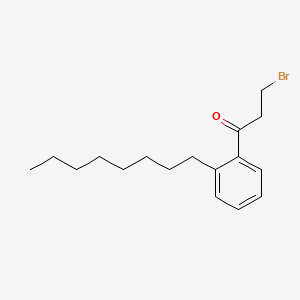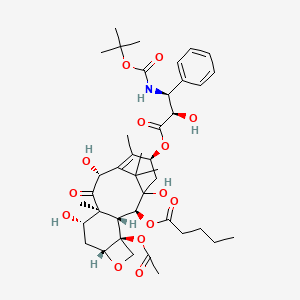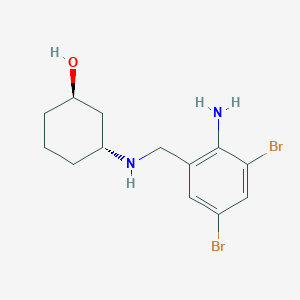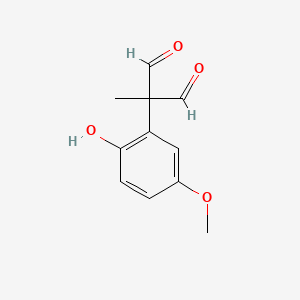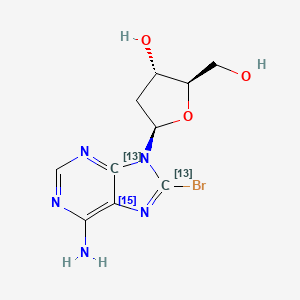
8-Bromo-2'-deoxyadenosine-13C2,15N
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2'-deoxyadenosine-13C2,15N is a brominated derivative of 2'-deoxyadenosine, a nucleoside component of DNA. This compound is labeled with stable isotopes of carbon (13C) and nitrogen (15N), making it valuable for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2'-deoxyadenosine-13C2,15N typically involves the bromination of 2'-deoxyadenosine. This process can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the bromine atom at the 8-position of the adenine ring.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form, suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2'-deoxyadenosine-13C2,15N can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound-oxide.
Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various nucleoside analogs.
Scientific Research Applications
8-Bromo-2'-deoxyadenosine-13C2,15N is widely used in scientific research due to its stable isotope labeling. It serves as a valuable tool in:
Chemistry: Used as a reference material in mass spectrometry and NMR spectroscopy for structural analysis.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of nucleoside analogs.
Industry: Applied in the production of labeled compounds for various industrial processes.
Mechanism of Action
The mechanism by which 8-Bromo-2'-deoxyadenosine-13C2,15N exerts its effects involves its incorporation into DNA during replication. The bromine atom at the 8-position can induce mutations by causing base mispairing, leading to potential biological effects. The stable isotopes (13C and 15N) allow for tracking and analysis of the compound within biological systems.
Molecular Targets and Pathways:
DNA Polymerases: The compound can be incorporated by DNA polymerases during DNA synthesis.
Mutagenesis Pathways: The bromine atom can lead to mutations through base mispairing and DNA damage.
Comparison with Similar Compounds
8-Bromoadenosine
8-Bromoguanosine
8-Bromocytidine
Properties
Molecular Formula |
C10H12BrN5O3 |
|---|---|
Molecular Weight |
333.12 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-amino-8-bromopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C10H12BrN5O3/c11-10-15-7-8(12)13-3-14-9(7)16(10)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,13,14)/t4-,5+,6+/m0/s1/i9+1,10+1,15+1 |
InChI Key |
NJBIVXMQFIQOGE-MDBCSIGZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2[13C]3=NC=NC(=C3[15N]=[13C]2Br)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C3=NC=NC(=C3N=C2Br)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


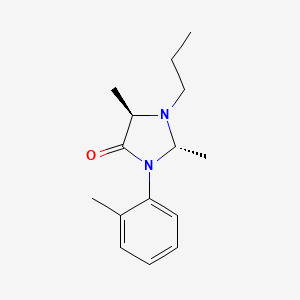
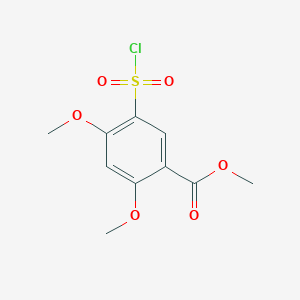
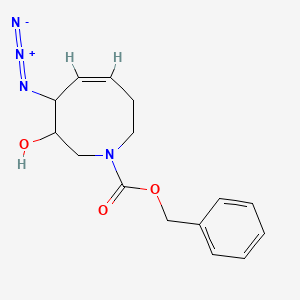
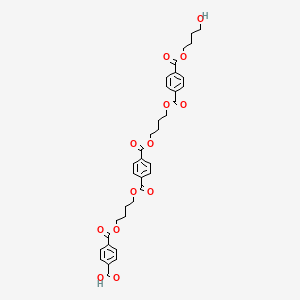
![[2-methoxy-4-[3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15352595.png)
